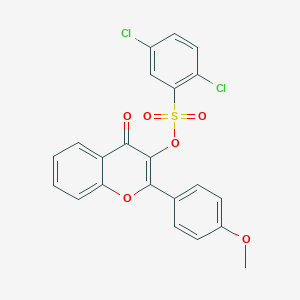

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

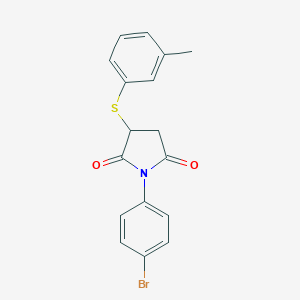

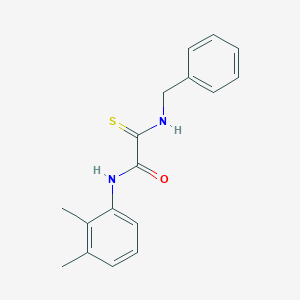

The compound “2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dichlorobenzenesulfonate” is a complex organic molecule. It contains a chromene moiety (a common structure in many pharmaceuticals), a methoxyphenyl group (which can contribute to various biological activities), and a dichlorobenzenesulfonate group (which can act as a leaving group in certain reactions) .

Molecular Structure Analysis

The molecular structure of this compound would likely show the conjugated system of the chromene moiety, the electron-donating characteristics of the methoxyphenyl group, and the electron-withdrawing nature of the dichlorobenzenesulfonate group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the chromene, methoxyphenyl, and dichlorobenzenesulfonate groups would likely influence its solubility, reactivity, and other properties .Scientific Research Applications

Anticancer Drug Development

A review article by Sugita et al. (2017) discusses the search for new types of anticancer drugs with high tumor specificity and reduced keratinocyte toxicity. Among the synthesized compounds, certain derivatives have shown promise in inducing apoptotic cell death in human oral squamous cell carcinoma cell lines, suggesting their potential as lead compounds for developing new anticancer drugs. The study highlights the importance of chemical modification of these compounds to enhance their tumor specificity and reduce toxicity towards normal cells (Sugita, Takao, Uesawa, & Sakagami, 2017).

Synthetic Procedures for Pharmacologically Important Compounds

Mazimba (2016) reviews synthetic procedures for 6H-benzo[c]chromen-6-ones, which are core structures in secondary metabolites with significant pharmacological importance. The review describes various protocols for synthesizing these compounds, highlighting their potential as precursors for pharmaceuticals. This underscores the versatility of chromen derivatives as starting points for the synthesis of biologically active molecules (Mazimba, 2016).

Chemical Reactivity and Biological Properties

An overview of the chemical reactivity and applications of 3-hydroxycoumarin by Yoda (2020) illustrates the broad spectrum of biological properties exhibited by coumarin derivatives. The review points out the synthesis routes, reactivity, and diverse applications of 3-hydroxycoumarin in genetics, pharmacology, and microbiology, highlighting the compound's significance in various scientific fields (Yoda, 2020).

Environmental and Ecotoxicological Studies

Cummings (1997) discusses the environmental and ecotoxicological implications of methoxychlor, a chlorinated hydrocarbon with proestrogenic activity, demonstrating the importance of understanding the environmental fate and effects of synthetic compounds on ecosystems. This review highlights the adverse effects of methoxychlor on fertility and early pregnancy, emphasizing the need for ecologically safe compound design and evaluation (Cummings, 1997).

Future Directions

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2,5-dichlorobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2O6S/c1-28-15-9-6-13(7-10-15)21-22(20(25)16-4-2-3-5-18(16)29-21)30-31(26,27)19-12-14(23)8-11-17(19)24/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUQJUVZJYVKLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B371297.png)

![Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B371299.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371302.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B371304.png)

![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)

![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)

![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)